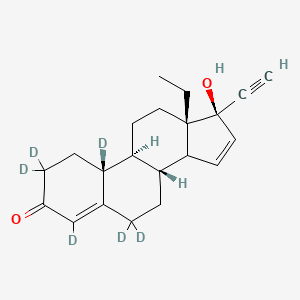

Gestodene-D6 (major)

説明

Gestodene-D6 (major) is a deuterated analog of Gestodene, a synthetic progestin widely used in oral contraceptives due to its high progestogenic activity and minimal androgenic effects . Gestodene (C₂₁H₂₆O₂) is characterized by its solid state, solubility in chlorinated solvents (e.g., chloroform, dichloromethane), and a melting point of 200–202°C . The deuterated form, Gestodene-D6 (major), incorporates six deuterium atoms at specific molecular positions, enhancing its utility as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies and drug quantification . Its "major" designation likely refers to the primary deuteration pattern, which minimizes isotopic interference while retaining chemical behavior akin to the non-deuterated parent compound.

特性

分子式 |

C₂₁H₂₀D₆O₂ |

|---|---|

分子量 |

316.47 |

同義語 |

(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,15-dien-20-yn-3-one-d6; SH B 331-d6; |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs and Impurities of Gestodene

Gestodene derivatives and impurities (Table 1) are critical for pharmaceutical quality control. Key compounds include:

- Gestodene Impurity D (6-Beta-Hydroxy Gestodene) : A hydroxylated metabolite with altered receptor binding affinity.

- Gestodene Impurity E (6-Keto Gestodene) : Oxidation product with reduced progestogenic activity.

- Gestodene Impurity F (15-Alpha-Acetoxy Gestodene) : Acetylated derivative influencing metabolic stability.

- Gestodene-D6 (major) : Deuterated variant used for analytical precision, differing from impurities by isotopic labeling rather than structural modification .

Table 1: Comparison of Gestodene Derivatives and Impurities

Deuterated Progestins: Gestodene-D6 vs. Dydrogesterone-D6

Dydrogesterone-D6 (C₂₁H₂₂D₆O₂; MW 318.48) is another deuterated progestin used as a reference standard. Unlike Gestodene-D6, which is derived from a 19-nortestosterone backbone, Dydrogesterone-D6 is a retroprogesterone analog with a 9β,10α configuration, influencing its receptor binding and metabolic pathways . Both compounds share applications in analytical chemistry but differ in parent drug pharmacology and deuteration sites.

Table 2: Comparative Analysis of Deuterated Progestins

Analytical and Functional Differences

- Isotopic Utility : Gestodene-D6’s deuterium labeling ensures near-identical chromatographic behavior to Gestodene, enabling precise quantification in biological matrices. In contrast, impurities like 6-Beta-Hydroxy Gestodene exhibit distinct retention times and fragmentation patterns in MS .

- Metabolic Stability : Deuterium substitution in Gestodene-D6 may slightly alter metabolic rates (deuterium isotope effect), but strategic labeling minimizes this impact, unlike structural modifications in impurities that significantly affect pharmacokinetics .

- Regulatory Relevance: Impurities (e.g., 15-Alpha-Acetoxy Gestodene) are monitored per ICH guidelines for safety, while deuterated analogs are exempt from toxicity studies due to their non-therapeutic role .

Q & A

Q. How to ensure compliance with FAIR data principles when publishing Gestodene-D6 (major) datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。